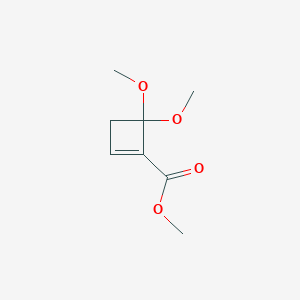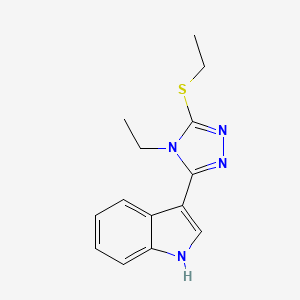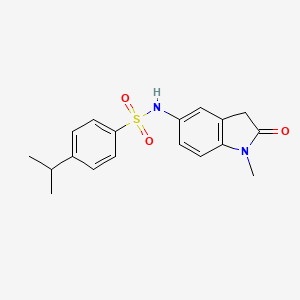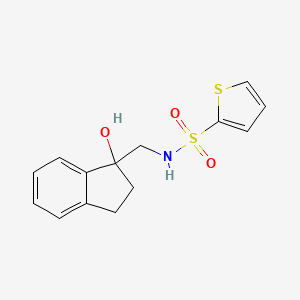
4,4-二甲氧基环丁烯-1-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chemical Reactions Analysis
Esters, including DMCB-ME, can undergo various chemical reactions. For instance, they can be hydrolyzed to yield carboxylic acids and alcohols . This process, known as saponification when done in basic solution, involves the addition of a hydroxide ion to the ester molecule .Physical And Chemical Properties Analysis
Esters, in general, are known for their pleasant smells, which contribute to the fragrant odors of many fruits and flowers . They do not have hydrogen bonds between molecules, giving them lower vapor pressures than the alcohols and carboxylic acids from which they are derived .科学研究应用
Sustainable Aviation Fuels
This compound could potentially be used in the production of Sustainable Aviation Fuels (SAFs) . SAFs are a type of fuel that aims to reduce the carbon footprint of aviation. They are made from sustainable feedstocks and can significantly reduce CO2 emissions compared to conventional aviation fuels .
Emission Reduction
The use of this compound in aviation fuels could lead to a significant reduction in emissions. For instance, it could help reduce SO2 and PM emissions. Pure Fischer–Tropsch hydroprocessed synthesized paraffinic kerosine (FT-SPK) can reduce SO2 and PM emissions by 92% and 70–95% respectively .
Synthesis of Fatty Acid Methyl Ester
This compound could be used in the synthesis of Fatty Acid Methyl Esters (FAME) . FAME is a type of biodiesel that is produced through the transesterification of vegetable oils or animal fats .
Waste Frying Oil Transesterification
It could potentially be used in the transesterification of waste frying oil. This process involves converting waste frying oil into biodiesel, which is a more environmentally friendly alternative to conventional diesel .
Reduction of Esters, Carboxylic Acids, and Carbamates
This compound could be used as a catalyst for the reduction of esters, carboxylic acids, and carbamates to a methyl group . This process could be useful in various chemical reactions and industrial processes .
Synthesis of (Meth)Acrylates
“Methyl 4,4-dimethoxycyclobutene-1-carboxylate” could potentially be used in the synthesis of (meth)acrylates . (Meth)acrylates are a type of monomer that is used in the production of various types of polymers .
作用机制
The mechanism of ester formation and hydrolysis involves several steps. In the formation of an ester from a carboxylic acid and an alcohol, the carboxylic acid is first activated towards nucleophilic attack by protonation of the carboxyl oxygen atom. Nucleophilic addition of the alcohol then occurs . In the hydrolysis of an ester, the ester is deprotonated by a base, and the resulting carboxylate ion undergoes an SN2 reaction with water to produce the carboxylic acid and an alcohol .
未来方向
The catalytic reduction of carboxylic acid derivatives, including esters like DMCB-ME, has seen rapid development in recent years . These reactions, which involve molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . Future research in this area could lead to more efficient and sustainable methods for the synthesis and modification of esters .
属性
IUPAC Name |
methyl 4,4-dimethoxycyclobutene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-10-7(9)6-4-5-8(6,11-2)12-3/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPCLNMLLYSGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCC1(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide](/img/structure/B2465834.png)


![1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2465841.png)
![[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2465842.png)
![N-(1-cyanocyclohexyl)-2-(2-{4-[2-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2465843.png)

![(E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2465848.png)
![Tert-butyl N-[[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methyl]carbamate;hydrochloride](/img/structure/B2465852.png)
![3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2465853.png)



![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2465857.png)